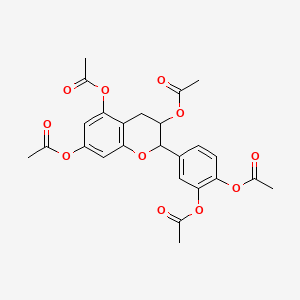

2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate

Descripción general

Descripción

(-)-Epicatechina-pentaacetato: es un derivado de la (-)-epicatechina, un flavonoide natural que se encuentra en varias plantas, como el té, el cacao y ciertas frutas. Este compuesto se caracteriza por la presencia de cinco grupos acetato unidos a la molécula de epicatechina, lo que mejora su estabilidad química y modifica su actividad biológica. El (-)-epicatechina-pentaacetato ha despertado interés en la investigación científica debido a sus posibles beneficios para la salud y sus aplicaciones en varios campos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del (-)-epicatechina-pentaacetato normalmente implica la acetilación de la (-)-epicatechina. El proceso comienza con la extracción de la (-)-epicatechina de fuentes naturales, seguida de su reacción con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo en condiciones controladas, generalmente a temperatura ambiente, para garantizar la acetilación completa. El producto se purifica entonces mediante técnicas cromatográficas para obtener (-)-epicatechina-pentaacetato puro.

Métodos de producción industrial: A escala industrial, la producción del (-)-epicatechina-pentaacetato sigue principios similares, pero se optimiza para operaciones a gran escala. El proceso implica el uso de recipientes de reacción más grandes, sistemas de control automatizados para la gestión precisa de la temperatura y el tiempo de reacción, y métodos de purificación avanzados como la cromatografía líquida de alta resolución (HPLC) para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El (-)-epicatechina-pentaacetato sufre varias reacciones químicas, entre ellas:

Reducción: El compuesto puede reducirse a sus alcoholes correspondientes u otras formas reducidas.

Sustitución: Los grupos acetato pueden ser reemplazados por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄).

Sustitución: Se pueden emplear nucleófilos como los iones hidróxido (OH⁻) o las aminas (NH₂) para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de quinonas u otros derivados oxidados.

Reducción: Formación de alcoholes u otras formas reducidas.

Sustitución: Formación de nuevos derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Química: El (-)-epicatechina-pentaacetato se utiliza como compuesto modelo para estudiar el comportamiento químico de los flavonoides. Su estabilidad y reactividad lo hacen adecuado para diversas técnicas analíticas, como la espectroscopia y la cromatografía.

Biología: En la investigación biológica, el (-)-epicatechina-pentaacetato se investiga por sus propiedades antioxidantes. Se utiliza en estudios de cultivo celular para comprender sus efectos sobre el estrés oxidativo celular y sus posibles efectos protectores contra el daño oxidativo.

Medicina: Se están explorando los posibles beneficios terapéuticos del compuesto, incluidos los efectos antiinflamatorios, cardioprotectores y neuroprotectores. Se estudia en modelos preclínicos para evaluar su eficacia en la prevención o el tratamiento de diversas enfermedades.

Industria: El (-)-epicatechina-pentaacetato encuentra aplicaciones en las industrias alimentaria y cosmética. Se utiliza como aditivo en alimentos y bebidas funcionales por sus posibles beneficios para la salud. En cosmética, se incorpora a las formulaciones por sus propiedades antioxidantes.

Mecanismo De Acción

El mecanismo de acción del (-)-epicatechina-pentaacetato implica su interacción con diversos objetivos moleculares y vías. El compuesto ejerce sus efectos principalmente a través de su actividad antioxidante, eliminando los radicales libres y reduciendo el estrés oxidativo. También modula las vías de señalización implicadas en la inflamación, la apoptosis y la supervivencia celular. Los objetivos moleculares clave incluyen enzimas como la ciclooxigenasa (COX) y la óxido nítrico sintasa (NOS), así como factores de transcripción como el factor nuclear-kappa B (NF-κB).

Comparación Con Compuestos Similares

Compuestos similares:

(-)-Epicatechina: El compuesto principal, que carece de los grupos acetato, con propiedades similares pero menos estables.

(-)-Epigalocatequina: Otro flavonoide con grupos hidroxilo adicionales, que ofrece diferentes actividades biológicas.

(-)-Epicatechina-galato: Un derivado con un grupo galato, que presenta propiedades antioxidantes mejoradas.

Singularidad: El (-)-epicatechina-pentaacetato destaca por su mayor estabilidad y su actividad biológica modificada en comparación con su compuesto principal y otros derivados. La presencia de grupos acetato no solo aumenta su estabilidad química, sino que también influye en su interacción con los objetivos biológicos, lo que podría conducir a beneficios terapéuticos únicos.

Propiedades

IUPAC Name |

[5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004591 | |

| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84282-42-8 | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)

![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)

![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)